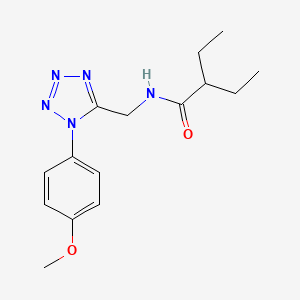

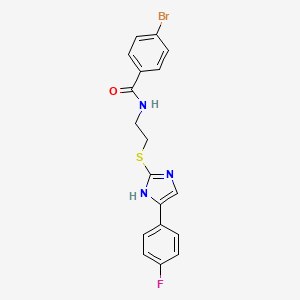

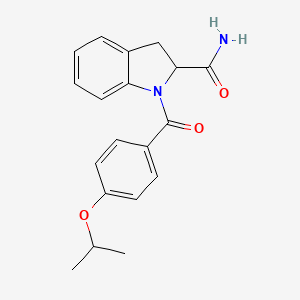

![molecular formula C8H14ClNO B2384699 O-[[(1R,2R,4R)-2-Bicyclo[2.2.1]hept-5-enyl]methyl]hydroxylamine;hydrochloride CAS No. 2567488-92-8](/img/structure/B2384699.png)

O-[[(1R,2R,4R)-2-Bicyclo[2.2.1]hept-5-enyl]methyl]hydroxylamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “O-[[(1R,2R,4R)-2-Bicyclo[2.2.1]hept-5-enyl]methyl]hydroxylamine;hydrochloride” is a unique chemical that exhibits properties enabling its application in various fields such as organic synthesis, drug discovery, and catalysis. It is related to the compound “(1R,2R,4R)-Bicyclo[2.2.1]hept-5-en-2-ylmethanamine” which has an empirical formula of C8H13N and a molecular weight of 123.20 .

Molecular Structure Analysis

The compound has a complex molecular structure. The SMILES string for a related compound, “(1R,2R,4R)-Bicyclo[2.2.1]hept-5-en-2-ylmethanamine”, isNC[C@H]1C@([H])C[C@]2([H])C1 . This indicates a bicyclic structure with a nitrogen atom attached. Physical And Chemical Properties Analysis

The compound “(1R,2R,4R)-Bicyclo[2.2.1]hept-5-en-2-ylmethanamine” is a solid under normal conditions . It has a molecular weight of 123.20 . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación

Epoxidation Reactions

EN300-27698885: has been studied for its epoxidation properties. Specifically, the compound can undergo epoxidation reactions to form 5,6-exo-epoxybicycloheptanedicarboxylic acid N-arylimides. The epoxidation process is not sensitive to the configuration of the imide fragment or the substituent’s character and position in the aromatic ring. The reaction outcome is primarily determined by oxidation conditions .

Framework Sulfonamides and Dioxiranes Synthesis

When EN300-27698885 reacts with epichlorohydrin in the presence of tetramethylammonium iodide, it yields a group of framework N-[(oxiran-2-yl)methyl]sulfonamides and a series of new dioxiranes. These compounds have potential applications in organic synthesis and catalysis .

Polymerization via Ring-Opening Metathesis Polymerization (ROMP)

Derivatives of EN300-27698885 , such as dimethyl (1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate and dimethyl (1R,2S,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, have been synthesized and polymerized using ROMP. These polymers exhibit interesting stereochemical effects and may find applications in materials science .

Mecanismo De Acción

The mechanism of action for this compound is not specified in the search results. Its applications in organic synthesis, drug discovery, and catalysis suggest that it may act as a reagent or catalyst in various chemical reactions.

Safety and Hazards

Propiedades

IUPAC Name |

O-[[(1R,2R,4R)-2-bicyclo[2.2.1]hept-5-enyl]methyl]hydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.ClH/c9-10-5-8-4-6-1-2-7(8)3-6;/h1-2,6-8H,3-5,9H2;1H/t6-,7+,8+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKYSUDKTGMVPY-MWDCIYOWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)CON.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C[C@H]([C@H]1C=C2)CON.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

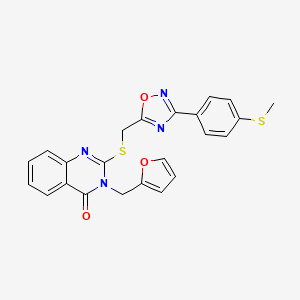

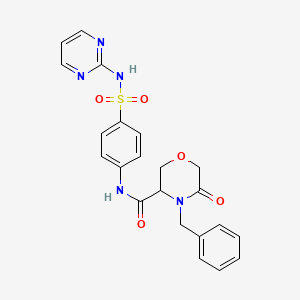

![N-(2,4-dimethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2384629.png)

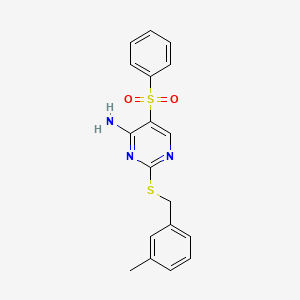

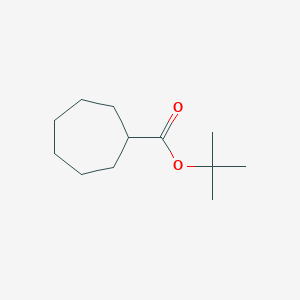

![[(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine](/img/structure/B2384631.png)

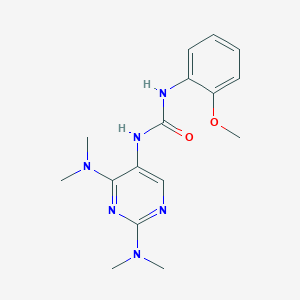

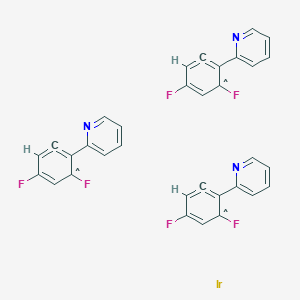

![4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2384632.png)

![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2384638.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2384639.png)